molecular formula C27H34ClN7O5S B12362291 Fak-IN-20

Fak-IN-20

Cat. No.: B12362291
M. Wt: 604.1 g/mol
InChI Key: XRDCURCMOBUNGQ-HDICACEKSA-N
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Description

Fak-IN-20 is a potent inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant anticancer activity by targeting FAK, making it a promising candidate for cancer therapy .

Preparation Methods

The preparation of Fak-IN-20 involves several synthetic routes and reaction conditions. One common method includes the use of 2,4-diarylaminopyrimidine derivatives bearing a sulfonamide moiety. The synthesis typically involves multiple steps, including the formation of the pyrimidine core, introduction of the sulfonamide group, and subsequent functionalization to achieve the desired compound . Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

Fak-IN-20 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Fak-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

Fak-IN-20 exerts its effects by inhibiting the activity of focal adhesion kinase. FAK is involved in various signaling pathways that regulate cell adhesion, migration, and survival. This compound binds to the kinase domain of FAK, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, leading to reduced cell proliferation, migration, and invasion .

Comparison with Similar Compounds

Fak-IN-20 is unique compared to other FAK inhibitors due to its high potency and specificity. Similar compounds include:

This compound stands out due to its ability to arrest the cell cycle in the G2/M phase and induce apoptosis by generating reactive oxygen species .

Properties

Molecular Formula

C27H34ClN7O5S

Molecular Weight

604.1 g/mol

IUPAC Name

2-[[5-chloro-2-[4-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethylsulfonylamino]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C27H34ClN7O5S/c1-17-15-35(16-18(2)40-17)11-12-41(37,38)34-19-9-10-23(24(13-19)39-4)32-27-30-14-21(28)25(33-27)31-22-8-6-5-7-20(22)26(36)29-3/h5-10,13-14,17-18,34H,11-12,15-16H2,1-4H3,(H,29,36)(H2,30,31,32,33)/t17-,18+

InChI Key

XRDCURCMOBUNGQ-HDICACEKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC

Canonical SMILES

CC1CN(CC(O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC

Origin of Product

United States

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